Superior Antimalarial Activity of Conjugates Derived from 4-(4-Aminobutyl)amino-7-chloroquinoline vs. Chloroquine Against Resistant P. falciparum
Hybrid molecules synthesized using 4-(4-aminobutyl)amino-7-chloroquinoline as the core scaffold demonstrate significantly enhanced potency against chloroquine-resistant P. falciparum strains compared to the standard antimalarial chloroquine (CQ). In head-to-head comparisons, several 4-aminoquinoline-pyrimidine hybrids exhibited 5- to 25-fold higher activity against the CQ-resistant W2 strain [1]. Additionally, peptide-drug conjugates incorporating this compound showed IC50 values of 0.8 ± 0.1 µM and 1.5 µM against the 3D7 strain, substantially lower than the parent drug's standalone IC50 of >10 µM, confirming the compound's utility as a drug cargo for enhancing antiplasmodial activity [2].
| Evidence Dimension | In vitro antimalarial activity against chloroquine-resistant P. falciparum |
|---|---|
| Target Compound Data | Conjugates derived from 4-(4-aminobutyl)amino-7-chloroquinoline: IC50 = 0.8 ± 0.1 µM to 5.20 µM |
| Comparator Or Baseline | Chloroquine (CQ) against resistant strain: IC50 significantly higher (5- to 25-fold less active) |
| Quantified Difference | 5- to 25-fold greater potency |
| Conditions | In vitro assay against P. falciparum W2 (CQ-resistant) and 3D7 (CQ-sensitive) strains |
Why This Matters
This compound enables the design of novel antimalarial agents that overcome chloroquine resistance, a critical need in global malaria treatment.
- [1] Manohar, S., et al. (2012). Novel 4-aminoquinoline-pyrimidine based hybrids with improved in vitro and in vivo antimalarial activity. ACS Medicinal Chemistry Letters, 3(7), 555-559. View Source
- [2] PDCdb. (2024). Activity data for Cq-C4-TP10 and Cq-C4-R9 conjugates. View Source
